molecular formula C25H21N3O5S2 B11623913 N,N'-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

N,N'-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide

Cat. No.: B11623913
M. Wt: 507.6 g/mol
InChI Key: AVPWPRKDGMSVDH-UHFFFAOYSA-N
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Description

N,N’-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences

Properties

Molecular Formula

C25H21N3O5S2

Molecular Weight

507.6 g/mol

IUPAC Name

6-N,8-N-bis(3-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide

InChI

InChI=1S/C25H21N3O5S2/c1-15-6-3-8-17(12-15)27-34(30,31)21-14-22(35(32,33)28-18-9-4-7-16(2)13-18)24-23-19(21)10-5-11-20(23)25(29)26-24/h3-14,27-28H,1-2H3,(H,26,29)

InChI Key

AVPWPRKDGMSVDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=CC(=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the conversion of aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The process can be further optimized using microwave irradiation to reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve the use of eco-friendly and efficient methods such as the “on-water” synthesis. This method involves the reaction of indoles with various aromatic aldehydes in water, which serves as a green solvent . The use of inexpensive catalysts like benzoic acid can further enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit a wide range of biological activities .

Mechanism of Action

The mechanism of action of N,N’-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

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